5-(Azidomethyl)-1,3-dihydroxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-(azidomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7N3O2/c8-10-9-4-5-1-6(11)3-7(12)2-5/h1-3,11-12H,4H2 |
InChI Key |
IBNWXRMIYMFXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Azidomethyl 1,3 Dihydroxybenzene
Regioselective Synthesis of the Azidomethyl Moiety on the Resorcinol (B1680541) Core
Direct regioselective functionalization of the resorcinol ring at the 5-position to introduce an azidomethyl group in a single step is challenging due to the activating nature of the two hydroxyl groups, which direct electrophilic substitution to the 2-, 4-, and 6-positions. The inherent reactivity of the resorcinol nucleus can lead to a mixture of isomers and over-functionalization, making the isolation of the desired product difficult.
To circumvent these challenges, a more strategic approach involves the use of a precursor where the desired regiochemistry is already established. A key starting material for the synthesis of 5-(azidomethyl)-1,3-dihydroxybenzene is 5-(hydroxymethyl)benzene-1,3-diol cymitquimica.comnih.govapolloscientific.co.uk. This commercially available compound provides the resorcinol core with a hydroxymethyl group at the desired 5-position, thus ensuring the correct regiochemistry from the outset. The synthetic challenge is then simplified to the selective conversion of the benzylic alcohol to the corresponding azide (B81097).
Precursor Design and Functional Group Interconversion Strategies
The primary precursor for the synthesis of this compound is 5-(hydroxymethyl)benzene-1,3-diol . The synthetic strategy focuses on the efficient and selective conversion of the primary alcohol of the hydroxymethyl group into an azide. Several functional group interconversion strategies can be employed for this transformation.
One common and effective method is a two-step process involving the conversion of the benzylic alcohol into a good leaving group, such as a halide or a sulfonate ester, followed by nucleophilic substitution with an azide salt. For instance, the alcohol can be converted to a benzylic halide (e.g., chloride or bromide) using a suitable halogenating agent. This intermediate is then reacted with a source of azide ions, such as sodium azide, to yield the final product researchgate.netresearchgate.netyoutube.com.
Alternatively, the benzylic alcohol can be converted to a sulfonate ester, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group and readily undergoes nucleophilic substitution with sodium azide to afford this compound koreascience.kr.
A more direct, one-pot conversion of the benzylic alcohol to the azide is also possible. Reagents such as diphenylphosphoryl azide (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate this transformation google.comcmu.edu. Another one-pot method involves the use of triphenylphosphine (B44618), iodine, and imidazole (B134444) to generate an in situ benzylic iodide, which is then immediately reacted with sodium azide ias.ac.in.
Optimization of Reaction Conditions for Scalable Synthesis
For a scalable synthesis of this compound, the optimization of reaction conditions is crucial to maximize yield, minimize side reactions, and ensure the safety of the process. The key reaction is the conversion of the benzylic alcohol or its derivative to the azide.
The choice of solvent is critical. For the nucleophilic substitution of a benzylic halide or sulfonate with sodium azide, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can dissolve the azide salt and promote the SN2 reaction youtube.com. The reaction temperature is another important parameter. While some reactions can proceed at room temperature, gentle heating may be required to drive the reaction to completion in a reasonable timeframe. However, excessive heat should be avoided to prevent decomposition of the azide product.
The stoichiometry of the reagents also needs to be carefully controlled. A slight excess of the azide source is typically used to ensure complete conversion of the starting material. The following table summarizes key parameters that can be optimized for the azidation reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale for Optimization |
|---|---|---|---|---|
| Azide Source | Sodium Azide (NaN3) | Tetramethylguanidinium Azide | Trimethylsilyl Azide (TMSN3) | Solubility and reactivity of the azide source can influence reaction rate and yield. |
| Solvent | DMF | DMSO | Acetonitrile | The solvent affects the solubility of reactants and the rate of the SN2 reaction. |
| Temperature | Room Temperature | 50 °C | 80 °C | Optimizing temperature balances reaction rate with the thermal stability of the azide product. |
| Base (for one-pot alcohol conversion) | DBU | Triethylamine (Et3N) | Pyridine | The choice of base can influence the rate of formation of the intermediate and minimize side reactions. |
Purification and Isolation Techniques for Research-Grade Material
The purification and isolation of this compound are essential to obtain a research-grade material free from impurities, unreacted starting materials, and reaction byproducts. The purification strategy will depend on the physical properties of the final compound and the nature of the impurities.
A typical workup procedure following the azidation reaction involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities and inorganic salts.
For further purification, column chromatography is a widely used technique. A silica (B1680970) gel stationary phase is commonly employed, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities.
Crystallization can also be an effective method for obtaining highly pure this compound, provided a suitable solvent or solvent system can be identified. This technique is particularly useful for removing minor impurities and can yield a crystalline solid product. The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and identify any residual impurities.
Chemical Reactivity and Transformative Chemistry of 5 Azidomethyl 1,3 Dihydroxybenzene
Reactivity of the Azidomethyl Group
The azidomethyl group (-CH₂N₃) is a highly energetic and versatile functional group that can undergo a variety of selective transformations without affecting the sensitive phenolic hydroxyl groups on the aromatic ring under appropriate conditions.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide (B81097) functionality of 5-(azidomethyl)-1,3-dihydroxybenzene is particularly well-suited for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." wikipedia.orgwikipedia.org This class of reactions is renowned for its high efficiency, selectivity, and biocompatibility. csmres.co.uk The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org
This reaction can be performed under thermal conditions, but the use of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) significantly accelerates the reaction and controls the regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The reaction is typically carried out under mild conditions, in a variety of solvents, including water, and is tolerant of a wide range of functional groups, including the phenolic hydroxyls present in this compound. nih.gov
Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. This catalyst-free version of the click reaction utilizes a strained cyclooctyne (B158145) as the alkyne component. The relief of ring strain provides the driving force for the reaction, which proceeds rapidly at or near physiological conditions, making it particularly useful for biological applications.
| Reaction Type | Alkene/Alkyne Partner | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Cu(I) salt (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions. organic-chemistry.orgnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne | None (catalyst-free) | Fused 1,2,3-triazole | Bioorthogonal, rapid kinetics. |
| Alkene-Azide [3+2] Cycloaddition | Activated Alkene (e.g., oxanorbornadiene) | Thermal or strain-promoted | Non-aromatic triazoline | Forms non-aromatic heterocycles. wikipedia.org |
Reduction to Aminomethyl Derivatives
The azidomethyl group can be selectively reduced to the corresponding aminomethyl group (-CH₂NH₂), providing a pathway to 5-(aminomethyl)-1,3-dihydroxybenzene. This transformation is valuable for introducing a primary amine functionality, which can be further derivatized. Several methods are available for this reduction, with catalytic hydrogenation and the Staudinger reaction being the most common.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically clean and high-yielding. Care must be taken to control the reaction conditions to avoid reduction of the aromatic ring.
Staudinger Reaction: The Staudinger reaction provides a mild alternative to catalytic hydrogenation for the reduction of azides to amines. The reaction proceeds in two steps: the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane, followed by hydrolysis to yield the primary amine and the corresponding phosphine oxide. The mildness of the conditions makes it compatible with a wide range of other functional groups.
| Reduction Method | Reagents | Byproducts | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | None | Clean reaction, high yields, potential for ring reduction if not controlled. |
| Staudinger Reaction | 1. PPh₃ 2. H₂O | Triphenylphosphine oxide | Mild conditions, tolerant of many functional groups. |
Other Selective Transformations of the Azide Functionality
Beyond cycloadditions and reductions, the azide group can participate in other transformations, although these are less common for benzylic azides like the one in the target molecule. These include reactions with electrophiles at the terminal nitrogen atom and thermal or photochemical decomposition to generate highly reactive nitrenes. However, the conditions required for these transformations may not always be compatible with the phenolic hydroxyl groups.
Reactivity of the 1,3-Dihydroxybenzene Moiety
The resorcinol (B1680541) core of this compound exhibits the characteristic reactivity of phenols, which includes derivatization of the hydroxyl groups and electrophilic substitution on the activated aromatic ring.
Derivatization of Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups are acidic and can be readily derivatized through various reactions, such as alkylation, acylation, and etherification. These reactions can be used to protect the hydroxyl groups or to introduce new functionalities. Selective mono- or di-derivatization can often be achieved by controlling the stoichiometry of the reagents and the reaction conditions.
Alkylation: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or sulfates in the presence of a base (Williamson ether synthesis). The choice of base and solvent can influence the selectivity and yield of the reaction.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of ester derivatives. This is a common method for protecting the hydroxyl groups.
| Derivatization Reaction | Reagents | Functional Group Formed | Purpose |
|---|---|---|---|
| Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) | Protection or introduction of new functionality. |
| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester (-OC(O)R) | Protection of hydroxyl groups. |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The 1,3-dihydroxybenzene moiety is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two hydroxyl groups. These groups are ortho, para-directors. In the case of this compound, the two hydroxyl groups direct incoming electrophiles to the positions ortho and para to them. The azidomethyl group is generally considered to be weakly deactivating through an inductive effect, which may influence the regioselectivity of the substitution.
The available positions for substitution are C2, C4, and C6. The C2 position is situated between the two hydroxyl groups and is highly activated. The C4 and C6 positions are also activated. The precise outcome of an electrophilic aromatic substitution reaction will depend on the nature of the electrophile and the reaction conditions.
Halogenation: The benzene ring can be readily halogenated (chlorination, bromination) using mild reagents, often without the need for a Lewis acid catalyst. The high activation of the ring can lead to poly-halogenation if the reaction is not carefully controlled.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, or with milder nitrating agents. The reaction needs to be conducted under controlled conditions to avoid oxidation of the phenol (B47542) groups and over-nitration.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also possible on the activated ring. However, the phenolic hydroxyl groups can coordinate with the Lewis acid catalyst, often requiring protection of the hydroxyls before carrying out the reaction.
| Reaction | Reagents | Typical Product(s) | Notes |
|---|---|---|---|
| Halogenation | Br₂ or Cl₂ | Mono-, di-, or tri-halogenated derivatives | Highly activated ring, may not require a catalyst. |
| Nitration | HNO₃/H₂SO₄ | Mono- or di-nitro derivatives | Requires careful control to prevent oxidation. |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylated derivatives | Hydroxyl groups generally require protection. |
Oxidation Pathways of the Resorcinol Core
The resorcinol ring in this compound is susceptible to oxidation, a reaction characteristic of phenolic compounds. The presence of two hydroxyl groups at the 1 and 3 positions activates the aromatic ring, making it electron-rich and prone to attack by oxidizing agents. However, the oxidation of resorcinols is often a complex process that can lead to a variety of products, including quinones, polymeric materials, or ring-opened species, depending on the oxidant and reaction conditions.
The azidomethyl substituent at the 5-position is expected to influence the oxidation of the resorcinol core. As an electron-withdrawing group, it will likely decrease the electron density of the aromatic ring, potentially making it less susceptible to oxidation compared to unsubstituted resorcinol. This deactivating effect could necessitate the use of stronger oxidizing agents or more forcing reaction conditions to achieve transformation.
Research on the electrochemical oxidation of resorcinol has shown that the process is often irreversible and proceeds via a one-proton, one-electron transfer to form radical species. These radicals can then undergo further reactions, including polymerization, which leads to fouling of electrode surfaces. In the case of this compound, the initial oxidation would likely form a phenoxyl radical. The regioselectivity of this initial oxidation is influenced by the directing effects of the hydroxyl groups and the electronic nature of the C-5 substituent. For many 4-substituted resorcinols, enzymatic oxidation has been observed to occur at the 2-position of the ring. Given the substitution pattern of this compound, oxidation at the 2-, 4-, or 6-positions is plausible.
The potential oxidation products of the resorcinol core in this compound are diverse. Mild oxidation could potentially lead to the formation of hydroxylated or quinone-like structures, although the formation of stable quinones from resorcinol is less common than from catechols or hydroquinones. More aggressive oxidation could lead to dearomatization or even cleavage of the aromatic ring. It is important to note that under certain oxidative conditions, the azidomethyl group might also be reactive, leading to a loss of chemoselectivity.
Table 1: Potential Oxidation Reactions of the Resorcinol Core in Substituted Phenols
| Oxidizing Agent | Potential Products | Comments |
| Fremy's salt (Potassium nitrosodisulfonate) | Quinones | Generally effective for the oxidation of phenols to quinones. |
| Salcomine-O₂ | Quinones | Catalytic oxidation using a cobalt-salen complex and molecular oxygen. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dehydrogenation/Aromatization | Often used for dehydrogenation reactions, but can also oxidize phenols. |
| Peroxy acids (e.g., m-CPBA) | Ring-hydroxylated or ring-opened products | Can lead to Baeyer-Villiger type oxidation or hydroxylation of the aromatic ring. |
| Electrochemical Oxidation | Polymeric films, various oxidized species | The product distribution is highly dependent on the electrode material, pH, and potential. |
Orthogonal Reactivity and Chemoselectivity in Multi-functional Systems
A key feature of the chemistry of this compound is the potential for orthogonal reactivity, where one functional group can be selectively transformed in the presence of the other. This chemoselectivity is crucial for the use of this compound as a building block in multi-step synthesis. The distinct chemical nature of the resorcinol hydroxyl groups and the azidomethyl group allows for a range of selective transformations.
The azide moiety is a versatile functional group that can undergo a variety of highly selective reactions without affecting the phenolic hydroxyl groups. One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring from an azide and a terminal alkyne. The mild reaction conditions of CuAAC are generally compatible with the presence of phenol groups, enabling the conjugation of the this compound core to a wide array of alkyne-containing molecules. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click reaction that is also orthogonal to the phenol functionality.
Another important chemoselective transformation of the azide group is its reduction to a primary amine. This can be achieved through several methods that are compatible with the resorcinol moiety. The Staudinger reduction, which utilizes a phosphine reagent such as triphenylphosphine followed by hydrolysis, is a mild and highly chemoselective method for converting azides to amines. While the classical Staudinger reaction can be sensitive to acidic protons from phenols, modifications and careful control of reaction conditions can often mitigate side reactions. Furthermore, recent advancements have led to the development of visible light-induced azide reductions that are highly chemoselective and compatible with a wide range of functional groups, including phenols. nih.gov Catalytic hydrogenation can also be employed for azide reduction, although the choice of catalyst and conditions is critical to avoid reduction of the aromatic ring.
Conversely, the hydroxyl groups of the resorcinol core can be selectively functionalized in the presence of the azidomethyl group. For instance, O-alkylation of the phenolic hydroxyls can be achieved using alkyl halides under basic conditions. The choice of base and solvent is important to control the regioselectivity of the alkylation and to prevent any unwanted reaction with the azide group. The azide group is generally stable under these conditions.
The ability to perform these selective transformations makes this compound a valuable synthon for the construction of complex molecules with diverse functionalities. For example, the azide can be used as a handle for bioconjugation via click chemistry, while the resorcinol hydroxyls can be modified to tune the solubility or other physicochemical properties of the molecule.
Table 2: Examples of Orthogonal Reactions on Bifunctional Molecules Containing Phenol and Azide Moieties
| Reaction Type | Reagents and Conditions | Transformed Group | Untransformed Group |
| Staudinger Reduction | 1. PPh₃, THF 2. H₂O | Azide to Amine | Phenol |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Azide to Amine | Phenol (under controlled conditions) |
| Visible Light-Induced Reduction | Ru(bpy)₃Cl₂, sodium ascorbate (B8700270), visible light | Azide to Amine | Phenol |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O | Azide | Phenol |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne derivative (e.g., DBCO), various solvents | Azide | Phenol |
| O-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, acetone (B3395972) | Phenol to Ether | Azide |
Advanced Applications of 5 Azidomethyl 1,3 Dihydroxybenzene As a Core Building Block
Harnessing the Compound in "Click Chemistry" Applications
The azide (B81097) group on 5-(azidomethyl)-1,3-dihydroxybenzene makes it an ideal substrate for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent of these are the azide-alkyne cycloaddition reactions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. koreascience.kr This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov For benzyl (B1604629) azide derivatives such as this compound, this reaction provides a robust method for covalent conjugation.
While specific mechanistic studies exclusively utilizing this compound are not extensively detailed in the literature, the mechanism is well-understood for the broader class of benzyl azides. The generally accepted catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from a terminal alkyne. nih.gov The azide then coordinates to the copper center, facilitating a cycloaddition that ultimately yields the triazolyl-copper intermediate. Protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
Recent research has explored the role of catalyst nuclearity, with in-depth studies suggesting that the reaction can proceed via two competitive pathways involving either mononuclear or dinuclear copper catalytic species. researchgate.net Density Functional Theory (DFT) calculations and reactivity studies indicate that a pathway involving a bis(copper) intermediate is often kinetically more favorable, leading to the high reaction rates observed. researchgate.netacs.orgresearchgate.net The activation of the catalyst precursor can involve the deprotonation of the alkyne by other components of the system, such as N-heterocyclic carbene (NHC) moieties in more advanced catalytic systems. acs.orgresearchgate.net
To improve the efficiency, biocompatibility, and scope of the CuAAC reaction, significant research has focused on developing novel catalytic systems. These systems aim to stabilize the active Cu(I) oxidation state, increase reaction rates, and function under mild, often aqueous, conditions with very low catalyst loadings. beilstein-journals.org For reactions involving benzyl azide analogues, several innovative catalysts have proven effective. These include copper complexes with N-heterocyclic carbene (NHC) ligands, various phosphine (B1218219) ligands, and zwitterionic additives. beilstein-journals.orgnih.govrsc.org These advanced systems can achieve quantitative conversion in minutes, even with catalyst loadings as low as 25-50 parts per million (ppm). acs.orgresearchgate.net
| Catalyst System | Ligand/Additive | Solvent | Key Advantages |
| [Cu₂(μ-Br)₂(NHC-R)]₂ | N-Heterocyclic Carbene (NHC) | Neat (solvent-free) or CD₃CN | Extremely high activity (25-50 ppm loading); rapid conversion (minutes) at room temperature. acs.orgresearchgate.netnih.gov |
| [CuBr(PPh₃)₃] | Triphenylphosphine (B44618) (PPh₃) | H₂O/t-BuOH, DMSO, Acetone (B3395972) | Effective under neat conditions or in various solvents; catalyst loading can be reduced to 500 ppm. beilstein-journals.org |
| Cu(I) with Betaine | Betaine (zwitterion) | Water | Dramatically accelerates reaction in aqueous media; allows for ppm levels of copper; non-toxic ligand. rsc.org |
| (2-aminoarenethiolato)copper(I) | 2-Aminoarenethiolate | Dichloromethane, Acetonitrile | Homogeneous catalysis in organic solvents at room temperature. beilstein-journals.org |
| Cu(I) with TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | Aqueous buffer | Stabilizes Cu(I) in aqueous solutions, accelerating the reaction. beilstein-journals.org |
This table presents catalytic systems developed for benzyl azide, a class of compounds to which this compound belongs.
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction proceeds without any catalyst, relying on the high intrinsic reactivity of a strained cyclooctyne (B158145). magtech.com.cnnih.gov The driving force is the release of ring strain in the alkyne upon the [3+2] cycloaddition with an azide. magtech.com.cn This bioorthogonal reaction is highly efficient and has been widely adopted for labeling biomolecules in living systems. nih.gov
The azide functionality of this compound makes it a suitable partner for SPAAC reactions. The rate and efficiency of SPAAC depend heavily on the structure of the cyclooctyne. Several generations of cyclooctynes have been designed to enhance reactivity and stability.
| Complementary Alkyne | Common Abbreviation | Key Features |
| Difluorinated Cyclooctyne | DIFO | One of the first highly reactive cyclooctynes developed for living systems. |
| Biarylazacyclooctynone | BARAC | Possesses exceptional reaction kinetics and a modular, scalable synthesis. magtech.com.cn |
| Dibenzoazacyclooctyne | DBCO / DIBO | A very common and highly reactive cyclooctyne used in SPAAC. researchgate.net |
| Bicyclononyne | BCN | A conformationally strained alkyne; its endo-isomer is particularly reactive. enamine.net |
This table lists common strained alkynes that readily react with azides like this compound in SPAAC reactions.
Beyond azide-alkyne cycloadditions, the azide group can participate in other bioorthogonal reactions. The most notable of these is the Staudinger ligation. This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. ysu.amsigmaaldrich.com The process is highly chemoselective, as both azides and phosphines are absent from and non-reactive with most biological functional groups. sigmaaldrich.com
The mechanism involves the initial formation of an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to produce an amidophosphonium salt. This intermediate is subsequently hydrolyzed to yield the final amide product and a phosphine oxide byproduct. ysu.amraineslab.com The Staudinger ligation has been employed in the synthesis of complex macromolecules, including the stitching of dendritic fragments. For instance, Fréchet-type dendritic aldehydes have been coupled with azide-functionalized dendrons, which can be synthesized from this compound, using a Staudinger/aza-Wittig reaction sequence. koreascience.krresearchgate.net
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Contributions to Dendrimer and Macromolecular Architectures
The structure of this compound, featuring a central aromatic ring with an azide "focal point" and two hydroxyl groups for further branching, makes it an excellent monomer for the synthesis of dendrimers and other complex macromolecules. koreascience.kr Dendrimers are perfectly branched, monodisperse polymers with a well-defined, three-dimensional structure. nih.govwjarr.com
This compound is particularly valuable in the convergent synthesis of Fréchet-type dendrimers. In this approach, dendritic wedges, or "dendrons," are synthesized first and then attached to a multifunctional core in the final step. nih.gov this compound can be reacted with dendritic benzyl bromides to create larger, azide-terminated dendrons of increasing generation. These azide-functionalized dendrons can then be "clicked" onto a multifunctional alkyne core using CuAAC to assemble the final dendrimer. This method offers a highly efficient route to constructing complex, nanoscopic materials with precise structures. koreascience.kr The combination of classic dendrimer synthesis with click chemistry reactions has significantly streamlined the production of these advanced macromolecular architectures. mdpi.com
Synthesis of Frechet-Type Dendritic Structures using the Compound as an Azide Focal Point
This compound serves as an ideal starting point, or focal point, for the convergent synthesis of Fréchet-type dendrimers. psu.eduresearchgate.netkoreascience.kr In this approach, the synthesis begins from what will become the core of the dendron and builds outwards. The process typically involves the reaction of this compound with pre-synthesized dendritic benzyl bromides. koreascience.kr
The reaction, usually conducted in a solvent like acetone with a base such as potassium carbonate, results in the etherification of the two hydroxyl groups on the resorcinol (B1680541) ring. koreascience.kr This step efficiently adds a generation to the existing dendritic structure, with the azide group remaining at the focal point for further reactions. koreascience.kr This method has been proven effective for creating dendritic benzyl azides up to the fourth generation in high yields, often exceeding 90%. koreascience.kr The resulting dendrons possess a well-defined molecular structure and low polydispersity, which is characteristic of the convergent synthesis method. psu.edu
Table 1: Synthesis of Fréchet-Type Dendrons using this compound
| Reactant 1 | Reactant 2 (Dendritic Bromide) | Product (Azide-Functionalized Dendron) | Typical Yield |
|---|---|---|---|
| This compound | First Generation Dendritic Benzyl Bromide | Second Generation Dendritic Benzyl Azide | 95% koreascience.kr |
| This compound | Second Generation Dendritic Benzyl Bromide | Third Generation Dendritic Benzyl Azide | 92% koreascience.kr |
| This compound | Third Generation Dendritic Benzyl Bromide | Fourth Generation Dendritic Benzyl Azide | 91% koreascience.kr |
Construction of Dendrimers Featuring 1,2,3-Triazole Linkages
The azide group at the focal point of dendrons synthesized from this compound is perfectly suited for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). koreascience.krscispace.com This reaction is highly efficient and chemoselective, forming a stable 1,4-disubstituted 1,2,3-triazole ring that serves as a robust covalent linker in the final dendrimer structure. scispace.comrsc.org
In a typical convergent strategy, the azide-functionalized Fréchet-type dendrons are reacted with a multifunctional core molecule bearing terminal alkyne groups. koreascience.krscispace.com For instance, a tripodal core like tripropargylamine (B1585275) can react with three equivalents of an azido-dendron to form a complete dendrimer. scispace.com The reaction is characterized by high yields, mild conditions (often in a DMF/water mixture with a copper sulfate (B86663) and sodium ascorbate (B8700270) catalyst system), and tolerance to various functional groups. scispace.com This methodology provides a powerful and versatile platform for connecting dendritic wedges to a central core, leading to the creation of complex, highly branched macromolecules. rsc.org
Design of Tailored Macromolecules with Defined Topology and Functionality
The use of this compound as a core building block enables a high degree of control over the final macromolecular architecture, allowing for the design of tailored structures with specific topologies and functionalities. psu.edu The convergent synthesis method, starting from this focal point, ensures the production of dendrimers with very low polydispersity values (PDI = 1.01-1.02), meaning the resulting macromolecules are nearly uniform in size and structure. psu.edu
This precision allows chemists to develop modular systems where different dendritic blocks can be combined using efficient coupling strategies like click chemistry. nih.gov The azide at the focal point serves as a versatile handle for attaching the dendron to various cores or even other polymers, while the periphery of the dendron can be functionalized with other groups to impart specific properties. diva-portal.org This modular approach facilitates the creation of complex architectures, such as diblock dendrimers or dendrimers with diverse core units, for applications in materials science and drug delivery. researchgate.net
Role in Supramolecular Chemistry and Self-Assembly
The resorcinol component of this compound provides a direct link to the field of supramolecular chemistry, where non-covalent interactions are used to construct large, ordered structures.
Preparation of Resorcinarene-Derived Cavitands and Capsules
The 1,3-dihydroxybenzene unit is the fundamental repeating monomer used in the synthesis of resorcinarenes. researchgate.net Resorcinarenes are macrocyclic compounds that serve as versatile molecular platforms. researchgate.net By bridging the adjacent hydroxyl groups of a resorcinarene (B1253557), a more rigid, bowl-shaped molecule known as a cavitand is formed. nih.gov These cavitands possess a well-defined internal cavity capable of encapsulating smaller guest molecules. nih.govunipr.it
While resorcinarenes are typically synthesized from resorcinol and an aldehyde, the incorporation of functionalized resorcinol derivatives like this compound would produce a cavitand bearing a reactive azide handle. This functionalization allows the cavitand, which acts as a host molecule, to be covalently attached to other structures or surfaces using click chemistry, integrating its recognition properties into larger, more complex systems.
Engineering Self-Assembled Systems for Molecular Recognition
Supramolecular chemistry is centered on the principles of molecular recognition and self-assembly, where molecules selectively interact and spontaneously organize into well-defined structures through non-covalent forces. longdom.org Resorcinarene-based cavitands are exemplary host molecules in this field, widely studied for their ability to selectively bind specific guest molecules within their cavities. nih.gov
By engineering these cavitands with functional groups, such as the azidomethyl group, their recognition capabilities can be harnessed within larger self-assembled systems. nih.gov For example, a cavitand functionalized via this building block could be "clicked" onto a polymer backbone or a nanoparticle surface. The resulting material would feature precisely positioned recognition sites, capable of selectively capturing or sensing target molecules from the environment. This strategy is a cornerstone of creating advanced functional materials and molecular devices. longdom.orgnih.gov
Intermolecular Interactions Dictated by the Resorcinol Moiety
The function of the resorcinol moiety in supramolecular chemistry is governed by its intermolecular interaction capabilities, primarily hydrogen bonding. wikipedia.org The two hydroxyl (-OH) groups on the benzene (B151609) ring can act as both hydrogen bond donors and acceptors. This directional and specific interaction is the driving force behind the formation of the cyclic resorcinarene structure, where multiple resorcinol units are held together in a pre-organized conformation.
These same hydrogen bonding capabilities are crucial for molecular recognition. The rim of hydroxyl groups on a resorcinarene or cavitand can form hydrogen bonds with complementary functional groups on a guest molecule, contributing significantly to the stability and selectivity of the host-guest complex. This network of non-covalent interactions is fundamental to how these self-assembled systems recognize and bind to their targets.
Integration into Polymer Science and Materials Development
The unique bifunctional nature of this compound allows for its seamless integration into the development of novel polymeric materials. The azido (B1232118) group serves as a highly efficient anchor for covalent attachment, while the dihydroxybenzene moiety can impart specific physicochemical properties to the final material.
The azido group in this compound is primed for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier reaction in the field of "click chemistry". nih.govst-andrews.ac.uk This reaction is celebrated for its high efficiency, selectivity, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov These characteristics make it an exceptional method for the post-polymerization modification of polymers. nih.gov By reacting this compound with polymers containing pendant or terminal alkyne groups, the 1,3-dihydroxybenzene moiety can be covalently grafted onto the polymer backbone, forming a stable 1,2,3-triazole linkage. scispace.com This approach allows for the precise introduction of phenolic hydroxyl groups, which can alter the polymer's solubility, thermal stability, and capacity for hydrogen bonding. This "grafting to" strategy is a powerful tool for creating well-defined, complex macromolecular structures. scispace.com
| Polymer Backbone | Alkyne Functionality | Functionalizing Agent | Resulting Structure |
| Poly(propargyl methacrylate) | Pendent Alkyne Groups | This compound | Polystyrene with pendant 1,2,3-triazole rings linked to 1,3-dihydroxybenzene moieties |
| Alkyne-terminated Poly(ethylene glycol) | Terminal Alkyne Group | This compound | PEG chain end-capped with a 1,3-dihydroxybenzene moiety via a triazole linker |
| Poly(4-ethynylstyrene) | Pendent Alkyne Groups | This compound | Polystyrene with pendant 1,2,3-triazole rings linked to 1,3-dihydroxybenzene moieties |
This table illustrates the functionalization of various alkyne-modified polymers with this compound via click chemistry.
Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli. rsc.org The incorporation of the 1,3-dihydroxybenzene (resorcinol) unit from this compound into a polymer backbone can impart such responsive behaviors. wikipedia.org The two phenolic hydroxyl groups are sensitive to changes in pH, becoming deprotonated in basic conditions. This change in ionization state can alter the polymer's hydrophilicity, leading to swelling, shrinking, or dissolution. Furthermore, phenolic compounds are known to be redox-active, providing a mechanism for creating redox-responsive materials. rsc.org This dual responsiveness makes polymers functionalized with this building block promising candidates for applications in drug delivery, sensors, and actuators.
| Stimulus | Responsive Moiety | Polymer Response | Potential Application |
| pH Change (Increase to basic) | 1,3-Dihydroxybenzene (Resorcinol) | Deprotonation of hydroxyl groups, increasing hydrophilicity, leading to swelling or dissolution. | pH-triggered drug release systems |
| Redox Change (Oxidizing/Reducing Agent) | 1,3-Dihydroxybenzene (Resorcinol) | Oxidation or reduction of the phenolic rings, altering electronic properties and conformation. | Redox-sensitive sensors, controlled release |
| Light (UV/Vis) | (If combined with a photo-responsive unit like azobenzene) | Isomerization of the photo-responsive unit can trigger conformational changes in the polymer. rsc.org | Photo-controlled material properties |
This table outlines the potential responsive behaviors of polymers functionalized with this compound.
Carbon nanoallotropes, such as carbon nanotubes (CNTs) and graphene, possess extraordinary mechanical and electronic properties, but their poor solubility limits their processability and application. researchgate.netresearchgate.net Covalent surface functionalization is a key strategy to overcome this challenge. mdpi.comnih.gov Azide chemistry provides two primary routes for this modification: click chemistry and nitrene chemistry. scispace.comresearchgate.net
Click Chemistry : Alkyne groups can be introduced onto the surface of CNTs or graphene, which can then be reacted with this compound via the CuAAC reaction. researchgate.netucm.es This method ensures a stable covalent linkage and introduces the hydrophilic and reactive dihydroxybenzene moiety, improving dispersion in various solvents. nih.gov
Nitrene Chemistry : The azide group of this compound can be converted into a highly reactive nitrene intermediate through thermolysis or photolysis. scispace.com This nitrene can then directly add to the C=C double bonds on the surface of graphene or CNTs, forming an aziridine (B145994) ring and covalently attaching the molecule. scispace.com
This functionalization not only enhances solubility but also provides hydroxyl groups on the surface that can serve as sites for further modification or as anchors for immobilizing other molecules, such as drug compounds or metal nanoparticles. researchgate.netnih.gov
| Nanoallotrope | Functionalization Method | Reactive Group on Building Block | Resulting Surface Moiety |
| Graphene | 1,3-Dipolar Cycloaddition (Click Chemistry) | Azidomethyl | Graphene decorated with 1,3-dihydroxybenzyl-1,2,3-triazole groups |
| Carbon Nanotubes (CNTs) | Nitrene Cycloaddition | Azidomethyl (forms nitrene) | CNTs with 1,3-dihydroxybenzyl-aziridino groups on the surface |
| Reduced Graphene Oxide (rGO) | 1,3-Dipolar Cycloaddition | Azidomethyl | rGO with a higher degree of functionalization due to surface defects and oxygen groups. nih.gov |
This table compares methods for functionalizing carbon nanoallotropes using this compound.
Utility in Scaffold Design for Complex Organic Synthesis
The structure of this compound is an ideal starting point for the synthesis of complex organic molecules, particularly those with therapeutic potential. It combines a reactive handle for building molecular diversity with a core structure known for its biological relevance.
The 1,3-dipolar cycloaddition reaction between an azide and an alkyne is the most efficient pathway for the synthesis of 1,2,3-triazole rings. nih.govresearchgate.net The azidomethyl group of this compound serves as the azide component in this powerful transformation. By reacting it with a wide array of terminal or internal alkynes, a diverse library of 1,4- or 1,4,5-substituted 1,2,3-triazoles can be generated, each bearing the constant 1,3-dihydroxybenzyl substituent at the N-1 position of the triazole ring. nih.govnih.gov This reaction can be performed under thermal conditions or, more commonly, with copper(I) or ruthenium(II) catalysis, which control the regioselectivity of the product (1,4- vs. 1,5-disubstituted triazoles, respectively). nih.govneliti.com The versatility of the alkyne partner allows for the introduction of virtually any desired chemical functionality into the final molecule.
| Alkyne Reactant (R-C≡C-H) | Catalyst | Resulting Product |
| Phenylacetylene | Copper(I) Sulfate, Sodium Ascorbate (CuAAC) | 1-(3,5-Dihydroxybenzyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl Alcohol | Copper(I) Sulfate, Sodium Ascorbate (CuAAC) | (1-(3,5-Dihydroxybenzyl)-1H-1,2,3-triazol-4-yl)methanol |
| Ethyl Propiolate | Copper(I) Sulfate, Sodium Ascorbate (CuAAC) | Ethyl 1-(3,5-dihydroxybenzyl)-1H-1,2,3-triazole-4-carboxylate |
| 3-Ethynyl-aniline | Copper(I) Sulfate, Sodium Ascorbate (CuAAC) | 3-(1-(3,5-Dihydroxybenzyl)-1H-1,2,3-triazol-4-yl)aniline |
This table provides examples of diverse 1,2,3-triazoles synthesized from this compound and various alkynes.
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable template for drug discovery. pageplace.deresearchgate.netnih.gov Both the 1,3-dihydroxybenzene (resorcinol) core and the 1,2,3-triazole ring are considered privileged structures in medicinal chemistry. wikipedia.orgnih.govnih.gov The resorcinol moiety is present in numerous natural products and synthetic drugs, while the triazole ring is often used as a stable bioisostere for the amide bond, improving metabolic stability and participating in hydrogen bonding. nih.gov
By using this compound as a starting material, these two privileged scaffolds can be combined into a single molecular entity. elsevierpure.com The synthesis of a variety of 1,2,3-triazoles, as described in the previous section, allows for the rapid construction of a chemical library. In this library, the 1-(3,5-dihydroxybenzyl) portion remains constant, serving as a versatile anchor, while the substituents at the 4- and/or 5-positions of the triazole ring are varied by choosing different alkyne reaction partners. This approach, known as diversity-oriented synthesis, enables the exploration of a large chemical space to identify compounds with specific biological activities against various targets like enzymes or G-protein coupled receptors. nih.govufrj.br
| Library Core Structure | Point of Diversification (from Alkyne) | Example Substituent (R) | Potential Biological Target Class |
| 1-(3,5-Dihydroxybenzyl)-1H-1,2,3-triazole | C4-position of triazole ring | Aromatic rings, alkyl chains, esters, amides | Kinases, Proteases, GPCRs ufrj.br |
| 1-(3,5-Dihydroxybenzyl)-1H-1,2,3-triazole | C4-position of triazole ring | Heterocyclic moieties (e.g., pyridine, indole) | Reverse Transcriptase, various enzymes researchgate.net |
| 1-(3,5-Dihydroxybenzyl)-1H-1,2,3-triazole | C4-position of triazole ring | Peptidomimetic structures | Protein-protein interaction inhibitors |
This table illustrates the design of a chemical library based on the privileged scaffold derived from this compound.
Applications in Bioconjugation Technologies
The azide functionality of this compound makes it a valuable tool in bioconjugation technologies. Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined properties. The azide group is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems, making it ideal for specific labeling and conjugation of biomolecules. aatbio.comnih.gov
The primary application of this compound in this context is through azide-alkyne cycloaddition reactions, including the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov In these reactions, the azide group of this compound reacts specifically with an alkyne-modified biomolecule to form a stable covalent bond.
This technology has been widely used for:
Labeling of Biomolecules: Proteins, nucleic acids, and lipids can be modified to contain an alkyne group and then specifically labeled with this compound that has been pre-functionalized with a reporter molecule (e.g., a fluorescent dye or a biotin (B1667282) tag). aatbio.com
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can act as a linker to attach a cytotoxic drug to an antibody. The antibody is first modified with an alkyne group, and then the azide-containing linker-drug conjugate is attached via click chemistry. nih.gov
Development of Biosensors: The specific nature of the click reaction allows for the assembly of complex biosensors where a recognition element (e.g., an antibody or aptamer) is conjugated to a signaling component using this compound as a core structure.
The following data table summarizes some of the key applications of this compound in bioconjugation.
| Application | Biomolecule | Conjugation Partner | Reaction Type | Purpose |
| Protein Labeling | Alkyne-modified protein | Fluorescent dye-functionalized this compound | CuAAC or SPAAC | Visualization and tracking of proteins in cells and tissues |
| DNA/RNA Labeling | Alkyne-modified nucleic acid | Biotin-functionalized this compound | CuAAC | Isolation and purification of specific nucleic acid sequences |
| Antibody-Drug Conjugates | Alkyne-modified antibody | Cytotoxic drug-linked this compound | SPAAC | Targeted delivery of chemotherapy to cancer cells |
| Surface Immobilization | Alkyne-modified surface | This compound-linked biomolecule | CuAAC | Creation of biocompatible and functionalized surfaces for medical devices |
Advanced Spectroscopic and Analytical Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "5-(Azidomethyl)-1,3-dihydroxybenzene". Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. The protons of the azidomethyl group (-CH₂N₃) are expected to appear as a distinct singlet, typically in the range of δ 4.3-4.5 ppm, due to the electron-withdrawing nature of the azide (B81097) group. The aromatic protons on the 1,3-dihydroxybenzene ring will exhibit specific splitting patterns and chemical shifts influenced by the hydroxyl and azidomethyl substituents. The hydroxyl (-OH) protons themselves often appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon of the azidomethyl group is anticipated to resonate around δ 50-55 ppm. The aromatic carbons will show distinct signals, with the carbons directly bonded to the hydroxyl groups appearing at lower field (higher ppm values) due to the deshielding effect of the oxygen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Ar-H (Positions 2, 4, 6) | 6.2 - 6.5 | Multiplet/Singlets | Signals for the three aromatic protons on the resorcinol (B1680541) ring. |
| -CH₂-N₃ | ~4.35 | Singlet (s) | Characteristic shift for a benzylic azide. chemspider.com |
| Ar-OH | Variable (e.g., 5.0 - 9.5) | Broad Singlet (br s) | Shift is dependent on solvent, concentration, and temperature. |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -CH₂-N₃ | 50 - 55 | Typical range for a benzylic carbon attached to an azide. chemspider.com |
| Ar-C (Positions 2, 4, 6) | 100 - 110 | Aromatic carbons influenced by ortho/para hydroxyl groups. |
| Ar-C (Position 5) | ~140 | Carbon attached to the azidomethyl group. |
| Ar-C (Positions 1, 3) | 155 - 160 | Carbons attached to the hydroxyl groups. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Pathway Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of "this compound" and to analyze its fragmentation patterns, which can provide further structural verification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
The primary fragmentation pathway for organic azides under electron ionization (EI) involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netdtic.mil This results in a prominent peak at [M-28]⁺. For "this compound" (molecular weight: 179.17 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 179. Subsequent fragmentation of the dihydroxybenzyl cation could also occur.
| m/z Value | Assignment | Notes |
|---|---|---|
| 179 | [M]⁺ | Molecular ion peak corresponding to C₇H₇N₃O₂. |
| 151 | [M - N₂]⁺ | Loss of molecular nitrogen, a characteristic fragmentation of azides. researchgate.net |
| 123 | [M - N₂ - CO]⁺ | Subsequent loss of carbon monoxide from the resorcinol ring structure. |
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The presence of the azide and hydroxyl groups gives rise to highly characteristic absorption bands.
The most prominent feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group, which appears consistently in the range of 2120-2090 cm⁻¹. nih.govacs.org This peak is an excellent diagnostic marker for the successful introduction of the azide functionality. The broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups, often indicating hydrogen bonding. Other expected signals include C-O stretching, aromatic C=C stretching, and aromatic C-H bending. This technique is also valuable for monitoring the conversion of the precursor, 5-(halomethyl)-1,3-dihydroxybenzene, by observing the disappearance of the C-X (X=Cl, Br) stretching band and the appearance of the azide peak.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch (broad) | Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch (aromatic) | Benzene (B151609) Ring |
| 2120 - 2090 | N₃ Asymmetric Stretch (strong, sharp) | Azide (-N₃) chemspider.comresearchgate.net |
| 1620 - 1580 | C=C Stretch (aromatic) | Benzene Ring |
| ~1250 | N₃ Symmetric Stretch | Azide (-N₃) mdpi.com |
| 1300 - 1200 | C-O Stretch | Phenolic Hydroxyl |
X-ray Crystallography for Precise Solid-State Structural Determination
Should "this compound" be obtained as a single crystal of sufficient quality, X-ray crystallography offers the most definitive method for determining its three-dimensional structure in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles.
The analysis would confirm the planar geometry of the benzene ring and the specific arrangement of the azidomethyl and dihydroxyl substituents. Furthermore, it would elucidate the intermolecular interactions that dictate the crystal packing, such as hydrogen bonding between the hydroxyl groups of adjacent molecules and potential weak interactions involving the azide group. Such structural data is invaluable for understanding the physical properties of the compound and for computational modeling studies.
| Structural Parameter | Information Gained |
|---|---|
| Bond Lengths | Precise measurement of C-C, C-O, C-N, and N-N bond distances. |
| Bond Angles | Determination of angles within the benzene ring and between substituents. |
| Torsional Angles | Defines the conformation of the azidomethyl group relative to the aromatic ring. |
| Intermolecular Interactions | Identifies and quantifies hydrogen bonding networks and other packing forces. |
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for both the purification of "this compound" after synthesis and the assessment of its final purity.
Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction. A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to separate the starting material, product, and any byproducts on a silica (B1680970) gel plate.
Column Chromatography is the standard method for purification on a larger scale. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and the eluent is passed through to separate the components based on their polarity.
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the quantitative purity of the final compound. A reversed-phase C18 column is often used, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. acgpubs.org A detector, such as a UV-Vis detector, quantifies the compound by measuring its absorbance at a specific wavelength.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Reversed-Phase C18 Column |
| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) |
| Detector | UV-Vis (e.g., at 254 nm or 280 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Theoretical and Computational Investigations of 5 Azidomethyl 1,3 Dihydroxybenzene and Its Derivatives
Quantum Chemical Calculations: Electronic Structure, Reactivity, and Reaction Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 5-(azidomethyl)-1,3-dihydroxybenzene. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For this compound, the electron-donating hydroxyl groups and the electron-withdrawing azido (B1232118) group on the benzene (B151609) ring significantly influence these frontier orbitals.
Natural Bond Orbital (NBO) analysis can be employed to study charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net This analysis provides insights into the stabilization arising from electron delocalization between occupied and unoccupied orbitals. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the oxygen atoms of the hydroxyl groups and the terminal nitrogen atom of the azide (B81097) group are expected to be nucleophilic sites, while the hydrogen atoms of the hydroxyl groups would be electrophilic.
By mapping the potential energy surface, computational methods can also predict reaction pathways for various transformations. This involves locating transition state structures and calculating activation energies, which helps in understanding the feasibility and kinetics of different reactions. superfri.org
Table 1: Hypothetical Electronic Properties of this compound calculated using DFT Calculations are often performed at a specific level of theory, such as B3LYP/6-311++G(d,p).
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
| NBO Charge on Azide N(α) | -0.35 e | Indicates the charge localization on the nitrogen atom attached to the methyl group. |
| NBO Charge on Azide N(γ) | -0.45 e | Indicates the charge localization on the terminal nitrogen atom. |
Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions in Solution
While quantum chemical calculations are powerful for understanding static electronic properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. mdpi.com MD simulations are particularly useful for performing conformational analysis and studying how a molecule interacts with its environment, such as a solvent.
Table 2: Hypothetical Conformational and Interaction Data from MD Simulations
| Parameter | Description | Potential Findings |
| Dihedral Angle (C-C-C-N) | Rotation of the azidomethyl group relative to the benzene ring. | Identification of the most stable rotameric states (e.g., gauche vs. anti). |
| Hydrogen Bond Count (Solute-Solvent) | The average number of hydrogen bonds formed between the molecule's hydroxyl groups and water. | Quantifies the strength of interaction with the solvent, influencing solubility. |
| Radial Distribution Function g(r) for O-Hw | Probability distribution of finding a water hydrogen atom at a distance r from a hydroxyl oxygen atom. | Provides a detailed picture of the local solvent structure and the strength of hydrogen bonding interactions. nih.gov |
| Root Mean Square Fluctuation (RMSF) per Atom | Measures the average deviation of an atom's position over time. | Highlights the most flexible regions of the molecule, such as the terminal nitrogen of the azide group. mdpi.com |
Quantitative Structure-Property Relationship (QSPR) Studies for Analogous Systems
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.com While a QSPR model for this compound itself would require a large dataset of similar compounds, the methodology can be described for a series of analogous systems. The goal is to build a mathematical model that correlates molecular descriptors with a specific property, such as solubility, boiling point, or reactivity. nih.gov
The first step in a QSPR study is to generate a set of molecular descriptors for a series of related molecules. These descriptors can be classified into several types:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Indices that describe atomic connectivity.
Geometric: 3D properties like molecular surface area.
Quantum Chemical: Calculated properties like HOMO/LUMO energies or partial charges. researchgate.net
Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is used to build a model that links a selection of these descriptors to the property of interest. The predictive power of the resulting model is then validated using internal and external test sets of compounds. researchgate.net For a series of azidomethyl-dihydroxybenzene derivatives, a QSPR model could be developed to predict properties like aqueous solubility, which is crucial in drug discovery and materials science.
Table 3: Hypothetical QSPR Data for a Series of Resorcinol (B1680541) Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP (Calculated) | Polar Surface Area (Ų) | Predicted Aqueous Solubility (logS) |
| This compound | 181.16 | 1.2 | 86.8 | -1.5 |
| 5-(Methyl)-1,3-dihydroxybenzene | 124.14 | 1.1 | 40.5 | -1.1 |
| 5-(Hydroxymethyl)-1,3-dihydroxybenzene | 140.14 | 0.5 | 60.7 | -0.8 |
| 5-(Aminomethyl)-1,3-dihydroxybenzene | 139.15 | 0.7 | 66.5 | -1.0 |
Mechanistic Modeling of Click Reactions and Other Transformations
The azido group in this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net Computational modeling is a powerful tool for investigating the detailed mechanism of this reaction. By using quantum chemical methods, researchers can map the entire reaction coordinate, identifying intermediates and transition states. nih.gov
Mechanistic modeling of the CuAAC reaction involving this molecule would focus on several key aspects:
Catalyst-Substrate Interaction: Modeling the coordination of the copper(I) catalyst with the alkyne reaction partner.
Transition State Analysis: Calculating the structures and energies of the transition states for the key steps, including the formation of the copper acetylide and the subsequent cycloaddition with the azide. This allows for the determination of the reaction's activation energy, which governs the reaction rate.
Regioselectivity: The CuAAC reaction is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole product. Computational models can explain this selectivity by comparing the activation barriers for the pathways leading to the 1,4- and 1,5-isomers. The pathway to the 1,4-isomer is typically found to have a significantly lower energy barrier. researchgate.net
Beyond click reactions, computational models can also explore other transformations of the azido group, such as its reduction to an amine or its participation in Staudinger ligations. By comparing the calculated activation energies for these different potential reactions, it is possible to predict the conditions under which each transformation is most likely to occur.
Table 4: Hypothetical Calculated Activation Energies for the CuAAC Reaction
| Reaction Step/Pathway | Description | Calculated Activation Energy (kcal/mol) |
| Formation of Copper Acetylide | The initial coordination and activation of the alkyne by the Cu(I) catalyst. | 5-7 |
| Cycloaddition Transition State (1,4-isomer) | The key step where the azide adds to the copper acetylide to form the triazole ring. | 12-15 |
| Cycloaddition Transition State (1,5-isomer) | The corresponding transition state for the formation of the minor regioisomer. | 20-25 |
Future Directions and Emerging Research Opportunities
Development of Novel Bioconjugation and Biorecognition Applications
The presence of the azidomethyl group makes 5-(azidomethyl)-1,3-dihydroxybenzene an ideal candidate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility. Future research will likely focus on exploiting this compound as a bifunctional or trifunctional linker molecule.
One promising avenue is the development of novel probes for activity-based protein profiling (ABPP). In this context, the resorcinol (B1680541) moiety could be modified to act as a recognition element for specific enzyme families, while the azidomethyl group allows for the "clicking" on of reporter tags (like fluorophores or biotin) or other functional molecules. This would enable the creation of highly specific tools for studying enzyme function and identifying new drug targets.
Furthermore, the compound could be used to create sophisticated bioconjugates for targeted drug delivery. A therapeutic agent could be attached to the resorcinol core, while the azide (B81097) group is used to conjugate a targeting ligand (e.g., a peptide or antibody) that recognizes specific cells or tissues. This modular approach allows for the rapid assembly and testing of various drug-targeting combinations.
Table 1: Potential Bioconjugation Strategies
| Application Area | Role of Resorcinol Core | Role of Azidomethyl Group | Potential Outcome |
|---|---|---|---|
| Enzyme Probes | Binding/Recognition Moiety | "Click" Handle for Reporter Tags | Specific labeling and imaging of active enzymes. |
| Targeted Delivery | Scaffold for Drug Payload | Conjugation Point for Targeting Ligands | Enhanced drug efficacy with reduced side effects. |
| Surface Functionalization | Modulator of Surface Properties | Covalent Attachment to Alkyne-Modified Surfaces | Creation of bioactive surfaces for cell culture or biosensing. |
Exploration in Stimuli-Responsive Materials and Nanoscience
The combination of a phenolic resorcinol structure and a potentially photoreactive azide group opens doors for the creation of smart materials. Research is anticipated in the development of stimuli-responsive polymers and hydrogels. The hydroxyl groups of the resorcinol unit can be used to form polyesters or polyethers, incorporating the azidomethyl functionality into the polymer backbone or as a pendant group.
A key emerging area is the development of photocleavable systems. nih.gov While the azidomethyl group is primarily used for click reactions, related aryl azide and benzyl (B1604629) azide chemistries can be light-sensitive. Future work could focus on modifying the benzene (B151609) ring to make the C-N bond of the azidomethyl group cleavable upon irradiation with a specific wavelength of light. nih.gov If successful, this would allow for the light-triggered release of molecules that have been "clicked" onto the polymer, offering precise spatial and temporal control over the release of drugs, fragrances, or other active compounds from a material matrix. nih.gov
In nanoscience, the resorcinol core is a known precursor for creating porous carbon materials. rsc.org Future research could explore the use of this compound to create functionalized porous nanoparticles. These nanoparticles could be loaded with a cargo and their surface could be decorated with various molecules via click chemistry, enabling applications in targeted delivery, catalysis, and advanced energy storage. rsc.org
Integration into Automated Synthesis Platforms and High-Throughput Screening
The modular nature of click chemistry makes this compound an excellent building block for automated synthesis and high-throughput screening (HTS). rsc.orgnih.gov As chemical synthesis becomes increasingly automated, the demand for reliable, versatile building blocks is rising. foresight.org This compound can serve as a foundational piece in combinatorial chemistry, allowing machines to rapidly generate large libraries of molecules. nih.govresearchgate.net
Automated platforms could synthesize thousands of triazole-containing compounds by reacting this compound with a diverse library of alkynes. These libraries could then be screened in high-throughput assays to identify new drug candidates, enzyme inhibitors, or materials with desired properties. nih.govbioglyco.com The simplicity and robustness of the click reaction are highly amenable to the miniaturized and automated workflows of modern HTS. rsc.orgbioglyco.com This approach significantly accelerates the discovery process by reducing the time and resources needed to synthesize and test new chemical entities. nih.gov
Sustainable and Atom-Economical Synthetic Pathways for Derivatives
Green chemistry principles are becoming increasingly important in chemical synthesis. nih.govyoutube.com A key focus for the future will be the development of more sustainable and atom-economical methods for producing this compound and its derivatives. Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. jocpr.com
Future research will likely target:
Greener Azidation Methods: Developing synthetic routes that avoid the use of potentially hazardous or difficult-to-handle reagents. rsc.orgorganic-chemistry.orgresearchgate.net This includes exploring in-situ generation of azidating agents or enzymatic approaches.
Catalytic C-H Functionalization: Instead of multi-step syntheses to build the resorcinol scaffold, direct C-H functionalization could be used to introduce the azidomethyl group onto a pre-existing resorcinol molecule, reducing steps and waste. rsc.org
Maximizing Atom Economy in Derivatization: The primary reaction of the azidomethyl group, the azide-alkyne cycloaddition, is a prime example of an atom-economical reaction, as all atoms from both reactants are incorporated into the triazole product. jocpr.comrsc.org Future work will emphasize pairing this compound with other atom-economical reactions to build molecular complexity efficiently. jk-sci.com
By focusing on these principles, the environmental impact of producing and using these valuable chemical tools can be minimized. nih.gov
Expanding the Scope of its Application in Diverse Chemical Fields
While the immediate applications are in bioconjugation and materials science, the unique structure of this compound suggests potential in other areas. The derivatives of this compound, particularly bistriazoles, have shown a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov This suggests that libraries based on this scaffold could yield new therapeutic agents.
The resorcinol moiety itself is used in the synthesis of polymers, adhesives, and specialty chemicals like corrosion inhibitors. researchgate.netnih.gov Future research could explore the creation of advanced functional materials where the azidomethyl group acts as a handle for cross-linking or for covalently bonding the resorcinol unit into other polymer systems. This could lead to the development of:
Smart Adhesives: Adhesives that can be cured or modified on demand via a click reaction.
Functional Coatings: Surfaces with "clickable" sites that allow for the easy attachment of anti-fouling, anti-microbial, or sensing molecules.
High-Performance Polymers: Integrating the rigid, hydrogen-bonding resorcinol unit into polymers via click chemistry could enhance their thermal and mechanical properties.
The continued exploration of this versatile building block is expected to unlock new synthetic possibilities and drive innovation across a broad spectrum of the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
